Stilbene-2,2'-dicarbonitrile

Thermal analysis Crystal engineering Process chemistry

Researchers requiring the ortho,ortho′-dicyano isomer for AIE or fluorescent brightener development cannot substitute the para analog due to divergent photophysics and melting behavior. This 2,2′-isomer solves that regioisomeric specificity challenge with a sterically locked, nonplanar scaffold. • Enables melt-processing (mp 187-189 °C, ~100 °C lower than the 4,4′-isomer) • Provides a defined building block for systematic AIE quantum yield studies • Direct precursor for ortho-substituted bisbenzoxazolylstilbene brighteners Supplied with full analytical documentation; reliable global logistics for R&D procurement.

Molecular Formula C16H10N2
Molecular Weight 230.26 g/mol
CAS No. 85077-43-6
Cat. No. B8557600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStilbene-2,2'-dicarbonitrile
CAS85077-43-6
Molecular FormulaC16H10N2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC2=CC=CC=C2C#N)C#N
InChIInChI=1S/C16H10N2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-10H
InChIKeySGZUNDLXCOQQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stilbene-2,2′-dicarbonitrile (CAS 85077-43-6): A Regioisomerically Defined Cyanostilbene for Differentiated Optoelectronic and Synthetic Applications


Stilbene-2,2′-dicarbonitrile (CAS 85077-43-6) is the ortho,ortho′-dicyano regioisomer of the stilbenedicarbonitrile family, possessing two cyano substituents at the 2- and 2′-positions of the trans-stilbene scaffold [1]. With a molecular formula of C₁₆H₁₀N₂ and a molecular weight of 230.26 g·mol⁻¹ , this compound is synthesized via room-temperature dimerization of o-cyanobenzyl chloride in the presence of alkali metal hydroxide powder in a polar aprotic solvent, yielding white crystals with a melting point of 187–189 °C at 77.5% yield [1]. As a member of the cyanostilbene class, it serves as a key precursor for fluorescent brighteners of the bisbenzoxazolylstilbene class and is of growing interest in aggregation-induced emission (AIE) research [1][2].

Why Stilbene-2,2′-dicarbonitrile Cannot Be Interchanged with the 4,4′-Dicarbonitrile Isomer: Regioisomerism-Driven Divergence in Thermal, Photophysical, and Synthetic Properties


The ortho,ortho′-positioning of the cyano groups in stilbene-2,2′-dicarbonitrile imposes steric congestion between the nitrile moieties and the central olefinic bridge that is absent in the para,para′ analog, stilbene-4,4′-dicarbonitrile (CAS 6292-62-2) [1]. This steric effect directly manifests in a melting point depression of approximately 100 °C (187–189 °C vs. 288 °C for the 4,4′-isomer) [1], reflecting fundamentally different crystal packing. Furthermore, positional isomerism of the cyano group on the stilbene framework is known to modulate photophysical output—quantum yield values and radiative rates differ substantially between α- and β-cyano positional isomers [2]. In the broader stilbene class, ortho-substituted derivatives display split absorption bands with reduced oscillator strength relative to the single intense long-wavelength band of para isomers, a consequence of symmetry-induced configuration interaction [3]. These regioisomer-specific differences preclude simple substitution of one stilbenedicarbonitrile isomer for another in any application where melting behavior, solid-state packing, or photophysical fine-tuning is critical.

Stilbene-2,2′-dicarbonitrile: Quantitative Differential Evidence Against the 4,4′-Regioisomer and Other Stilbene Analogs


Melting Point Depression of ~100 °C Relative to the 4,4′-Dicarbonitrile Isomer Enables Lower-Temperature Processing

Stilbene-2,2′-dicarbonitrile exhibits a melting point of 187–189 °C, which is approximately 100 °C lower than the 288 °C melting point of its para,para′ regioisomer, stilbene-4,4′-dicarbonitrile, measured under identical synthetic and purification conditions [1]. This substantial thermal difference arises from the ortho,ortho′-dicyano substitution pattern, which disrupts the planarity and close packing achievable by the para-substituted analog, thereby weakening the crystal lattice enthalpy [1].

Thermal analysis Crystal engineering Process chemistry

Synthetic Yield of 77.5% from o-Cyanobenzyl Chloride: Quantitative Process Benchmarking Against the Para Isomer

Under the identical dimerization protocol (NaOH powder, DMF, room temperature, 6–10 hours, N₂ atmosphere), stilbene-2,2′-dicarbonitrile was obtained in 77.5% isolated yield, compared to 82% for stilbene-4,4′-dicarbonitrile synthesized from p-cyanobenzyl chloride [1]. The slightly lower yield for the ortho isomer is attributed to steric effects during the dimerization step, where the ortho-cyano group creates a more congested transition state [1]. Both products were obtained as white crystals with satisfactory elemental analysis (C: 83.1% found vs. 83.5% calc.; H: 4.3% found vs. 4.3% calc.; N: 12.0% found vs. 12.2% calc.) [1].

Synthetic methodology Process optimization Supply chain assessment

Ortho,Ortho′-Dicyano Substitution Induces Conformational Twisting with Documented Photophysical Consequences Distinct from Para-Substituted Cyanostilbenes

The ortho,ortho′-dicyano substitution pattern in stilbene-2,2′-dicarbonitrile introduces steric repulsion between the cyano groups and the olefinic bridge, enforcing a nonplanar ground-state conformation with a significant dihedral twist between the phenyl rings and the central ethylene plane [1]. In the broader stilbene class, ortho-substituted derivatives consistently display split, low-oscillator-strength absorption bands, in contrast to the single intense long-wavelength band characteristic of para-substituted analogs—a phenomenon attributed to symmetry-induced configuration interaction [2]. For cyanostilbenes specifically, the position of the cyano substituent directly governs quantum yield: β-cyano positional isomers exhibit higher radiative rates and quantum yields than α-isomers, with values reaching up to 70% in PMMA films and condensed phases [3]. While direct comparative photophysical data for the 2,2′- vs. 4,4′-dicarbonitrile pair remain unreported in the primary literature, the class-level evidence indicates that the ortho,ortho′ isomer will exhibit hypsochromically shifted absorption, altered oscillator strength distribution, and divergent aggregation-induced emission behavior relative to the para,para′ isomer [1][2][3].

Photophysics Conformational analysis UV-Vis spectroscopy

Divergent Industrial Precursor Identity: The 2,2′-Isomer Affords Ortho-Functionalized Bisbenzoxazolylstilbene Fluorescent Brighteners

Both stilbene-2,2′-dicarbonitrile and stilbene-4,4′-dicarbonitrile are explicitly disclosed as precursors for the preparation of fluorescent brighteners of the bisbenzoxazolylstilbene class, via hydrolysis to the corresponding stilbenedicarboxylic acid followed by condensation with o-aminophenol [1]. Critically, the 2,2′-isomer yields ortho,ortho′-functionalized bisbenzoxazolylstilbene derivatives, while the 4,4′-isomer yields the para,para′-analogs. These regioisomeric brightener products are expected to exhibit distinct optical whitening properties due to differences in molecular geometry, conjugation length, and solid-state packing [1][2]. The commercial fluorescent brightener ER series (e.g., ER-I, ER-II) incorporates ortho-cyanostyryl structural motifs, demonstrating the industrial relevance of the ortho-substitution pattern [2].

Fluorescent brighteners Industrial chemistry Precursor differentiation

Stilbene-2,2′-dicarbonitrile: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Ortho-Functionalized Bisbenzoxazolylstilbene Fluorescent Brighteners for Textile and Polymer Whitening

Stilbene-2,2′-dicarbonitrile is the direct precursor for ortho,ortho′-bisbenzoxazolylstilbene fluorescent brighteners, as established in the Hoechst patent (US 4,519,953) [1]. Hydrolysis to the corresponding dicarboxylic acid followed by condensation with o-aminophenol yields brightener molecules with ortho-substituted benzoxazole arms. The commercial relevance of ortho-cyanostyryl architectures is confirmed by the ER-series fluorescent brighteners (e.g., ER-I, CAS 13001-39-3; ER-II, CAS 13001-38-2), which contain ortho-cyanostyryl substructures and are widely used in polyester, textile, and plastics whitening [1]. Researchers developing next-generation optical brighteners with tailored absorption/emission profiles should procure the 2,2′-isomer specifically, as the 4,4′-isomer cannot yield the ortho-functionalized product architecture.

Low-Temperature Melt-Processable Cyanostilbene Materials for Organic Electronics and Coatings

The melting point of stilbene-2,2′-dicarbonitrile (187–189 °C) is approximately 100 °C lower than that of the 4,4′-isomer (288 °C), as demonstrated by direct comparative data from the same synthetic protocol [1]. This thermal advantage enables melt-processing techniques—including hot-melt coating, melt-crystallization for thin-film transistors, and solvent-free thermal evaporation—that are impractical for the high-melting para isomer. For organic electronic device fabrication requiring thermal deposition or melt-based formulation of cyanostilbene active layers, the 2,2′-isomer offers a processability window unattainable with its para analog.

Crystal Engineering of Twisted Cyanostilbene Architectures for Aggregation-Induced Emission (AIE) Studies

The ortho,ortho′-dicyano substitution enforces a nonplanar, twisted ground-state conformation due to steric repulsion between the cyano groups and the olefinic bridge [1][2]. This enforced nonplanarity is a key structural determinant for aggregation-induced emission (AIE) behavior in cyanostilbenes, as reviewed by Mahalingavelar and Kanvah (2022), where restricted intramolecular motion in the aggregated state leads to emission enhancement [3]. Furthermore, Martínez-Abadía et al. (2015) demonstrated that cyano positional isomerism directly modulates quantum yields in cyanostilbene-based materials [2]. The 2,2′-dicarbonitrile isomer therefore constitutes a defined, sterically locked building block for systematic investigation of how ortho-substitution-driven twisting influences AIE quantum yields, mechanochromism, and solid-state fluorescence in comparison to more planar para-substituted analogs.

Regioisomeric Probe for Structure-Photophysics Relationship Studies in the Cyanostilbene Class

Lewis et al. (1999) established that ortho-, meta-, and para-substituted stilbenes exhibit fundamentally different absorption band structures—ortho isomers display split, low-oscillator-strength bands versus the single intense band of para isomers [1]. Extending this paradigm to dicyano-substituted stilbenes, stilbene-2,2′-dicarbonitrile serves as a critical comparator compound alongside stilbene-4,4′-dicarbonitrile for systematic studies of how cyano positional isomerism governs: (i) absorption wavelength and band shape, (ii) excited-state dynamics (twisting vs. planarization pathways), (iii) solid-state fluorescence quantum yield, and (iv) thermochromic or mechanochromic responses. Such regioisomeric pairs are essential tools for computational validation of photophysical models and for establishing structure-property relationships that guide rational design of cyanostilbene-based optoelectronic materials.

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